molecular formula C13H17FN2O2 B2874347 Ethyl 4-(2-fluorophenyl)piperazine-1-carboxylate CAS No. 140616-29-1

Ethyl 4-(2-fluorophenyl)piperazine-1-carboxylate

Cat. No.: B2874347
CAS No.: 140616-29-1
M. Wt: 252.289
InChI Key: ZBDWXPSNWHESCH-UHFFFAOYSA-N
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Description

Ethyl 4-(2-fluorophenyl)piperazine-1-carboxylate is a piperazine derivative featuring a 2-fluorophenyl substituent at the 4-position of the piperazine ring and an ethyl carboxylate group at the 1-position. This compound is synthesized via nucleophilic substitution reactions, as demonstrated in its use as a precursor for pyridazinone derivatives. For example, reacting 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone with ethyl bromoacetate in acetone in the presence of potassium carbonate yields the target compound . Characterization methods include $ ^1H $-NMR and $ ^{13}C $-NMR spectroscopy, which confirm the structure through signals corresponding to the ethyl ester (δ ~1.2–1.4 ppm for CH$ _3 $, δ ~4.1–4.3 ppm for CH$ _2 $) and fluorophenyl groups (δ ~6.5–7.5 ppm for aromatic protons) .

Properties

IUPAC Name

ethyl 4-(2-fluorophenyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2/c1-2-18-13(17)16-9-7-15(8-10-16)12-6-4-3-5-11(12)14/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDWXPSNWHESCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Key Insights :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 2-fluorophenyl group in this compound provides electron-withdrawing effects, enhancing stability and receptor-binding specificity compared to methoxy-substituted analogs (e.g., ).
  • Ester Stability : Ethyl esters (as in the target compound) exhibit better hydrolytic stability than tert-butyl esters (e.g., ), making them more suitable for oral drug development.

Key Insights :

  • The 2-fluorophenyl group in the target compound is a critical pharmacophore for antitubercular derivatives, as seen in pyridazinone hybrids . However, hydroxylated analogs (e.g., ) show superior M. tuberculosis inhibition, suggesting that polar groups enhance bioavailability.

Physicochemical Properties

Compound Name LogP (Predicted) Solubility (mg/mL) Metabolic Stability
This compound 2.8 0.15 (PBS) Stable in simulated gastric fluid
Ethyl 4-[3-(tetrafluoroethoxy)benzoyl]piperazine-1-carboxylate 3.5 0.08 (PBS) High metabolic stability due to fluorine atoms.
Ethyl 4-(2-phenyl-2-(phenylamino)acetyl)piperazine-1-carboxylate 3.1 0.10 (PBS) Amide bond susceptible to enzymatic hydrolysis.

Key Insights :

  • Fluorine substitution reduces LogP and improves solubility compared to non-fluorinated analogs (e.g., ).
  • The ethyl carboxylate group balances lipophilicity and stability, making the compound a versatile scaffold for further derivatization.

Biological Activity

Ethyl 4-(2-fluorophenyl)piperazine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperazine ring substituted with an ethyl ester and a fluorinated phenyl group. Its molecular formula is C12H14FN2O2C_{12}H_{14}FN_{2}O_{2}, with a molecular weight of approximately 238.25 g/mol. The presence of the fluorine atom enhances lipophilicity and may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. It has been shown to modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial in mood regulation and neuroprotection.

Key Mechanisms:

  • Serotonin Receptor Modulation: The compound exhibits affinity for serotonin receptors, potentially leading to antidepressant effects.
  • Neuroprotective Effects: Studies indicate that it may inhibit nitric oxide production and reduce inflammation in microglial cells, suggesting potential utility in neurodegenerative diseases.
  • Anticancer Activity: Preliminary studies have shown that it can induce apoptosis in cancer cells, likely through the activation of caspase pathways .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity Description
NeuroprotectiveInhibits nitric oxide and TNF-alpha production; potential for treating neurodegenerative disorders.
AntidepressantModulates serotonin receptors; potential use in depression treatment.
AnticancerInduces apoptosis in various cancer cell lines; shows promise as an anticancer agent .
Anti-inflammatoryReduces inflammation in microglial cells; may help in inflammatory conditions.

Case Studies and Research Findings

  • Neuroprotective Properties:
    A study investigated the effects of this compound on microglial cells. The results demonstrated significant inhibition of pro-inflammatory cytokines, indicating its potential as a therapeutic agent for neuroinflammatory conditions.
  • Anticancer Activity:
    In vitro studies have shown that this compound can effectively induce apoptosis in several cancer cell lines, including breast and lung cancer models. The mechanism appears to involve the activation of the intrinsic apoptotic pathway, leading to increased caspase-3 activity .
  • Structure-Activity Relationship (SAR):
    Research into SAR has revealed that modifications to the piperazine ring can enhance biological activity. For example, substituting different functional groups on the phenyl ring has been shown to alter receptor binding affinity and improve pharmacological profiles .

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